![molecular formula C18H15ClN2O4 B3136500 Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate CAS No. 417723-07-0](/img/structure/B3136500.png)
Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate
Overview
Description
“Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate” is a chemical compound with the molecular formula C17H14ClN3O3 . It is also known as “4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide” and has a molecular weight of 343.77 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves a reaction between 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide and 4-nitrophenyl cyclopropylcarbamate in acetonitrile, followed by the addition of pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring substituted with various functional groups. These include a methoxy group at the 7-position, a carboxamide group at the 6-position, and a chlorophenoxy group at the 4-position .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³ . Its boiling point is 674.3±55.0 °C at 760 mmHg . The vapour pressure is 0.0±2.1 mmHg at 25°C . The enthalpy of vaporization is 99.0±3.0 kJ/mol . The flash point is 361.6±31.5 °C . The index of refraction is 1.711 . The molar refractivity is 124.1±0.3 cm³ . It has 8 H bond acceptors, 6 H bond donors, and 6 freely rotating bonds .
Scientific Research Applications
Antimicrobial Activity
Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate and its derivatives exhibit significant antimicrobial activity. For instance, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, structurally related to the given compound, have been synthesized and shown to have substantial in vitro activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977).
Antiparasitic Properties
Research has indicated that certain quinoline derivatives, including those structurally similar to this compound, exhibit promising antiparasitic effects. For example, a study on ± 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-dichlorophenoxy]quinoline (DN3-27-1) showed significant in vitro toxicity against Leishmania mexicana, suggesting potential in treating L. mexicana infections (Isaac-Márquez et al., 2010).
Inhibitory Effects on Src Kinase Activity
Some quinoline derivatives, related to this compound, have been optimized as potent inhibitors of Src kinase activity. These compounds demonstrate significant inhibition of both Src kinase activity and Src-mediated cell proliferation, indicating potential applications in cancer research and treatment (Boschelli et al., 2001).
Synthesis of Novel Organic Compounds
Research into quinoline derivatives has led to the synthesis of novel organic compounds with various potential applications. For example, alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones have been synthesized, starting from compounds structurally similar to this compound (Manoj & Prasad, 2010).
Potential Inhibitors of Hepatitis B Virus Replication
Certain quinoline derivatives, including those related to this compound, have been investigated as potential inhibitors of Hepatitis B Virus replication. Experimental studies confirmed that these compounds demonstrated high inhibition of HBV replication at specific concentrations (Kovalenko et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate, also known as lenvatinib impurity, is a derivative of lenvatinib . Lenvatinib is a multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3) and other receptors such as fibroblast growth factor receptors (FGFR1, 2, 3, and 4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .
Mode of Action
The compound interacts with its targets by inhibiting the kinase activity of these receptors . This inhibition disrupts the signaling pathways that these receptors are involved in, leading to changes in cellular processes such as angiogenesis, tumor growth, and cancer progression .
Biochemical Pathways
The affected pathways primarily involve angiogenesis and tumor growth. By inhibiting VEGFR, the compound disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . The inhibition of other receptors like FGFR, PDGFRα, KIT, and RET also affects various biochemical pathways involved in tumor growth and cancer progression .
Pharmacokinetics
It’s known that the compound is slightly soluble in chloroform and methanol . Its storage temperature suggests stability at room temperature when kept in a dark place and sealed in dry conditions .
Result of Action
The inhibition of the aforementioned receptors leads to the disruption of angiogenesis and tumor growth, thereby potentially slowing down the progression of cancer . .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature for optimal stability
properties
IUPAC Name |
methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-23-17-9-15-11(8-12(17)18(22)24-2)16(5-6-21-15)25-10-3-4-14(20)13(19)7-10/h3-9H,20H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAIBMKQOSVCNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)OC)OC3=CC(=C(C=C3)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.